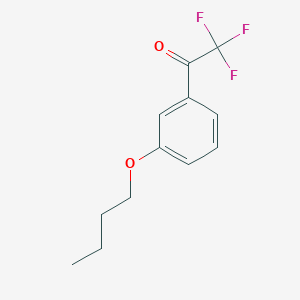

1-(3-Butoxyphenyl)-2,2,2-trifluoroethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’-n-Butoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an additional n-butoxy substituent at the 3’ position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-n-Butoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the ether bond.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors such as trifluoroacetic acid and bromobenzene. The process includes the formation of a Grignard reagent followed by nucleophilic addition to the trifluoroacetyl group, and subsequent etherification with n-butyl alcohol.

化学反応の分析

Types of Reactions: 3’-n-Butoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoromethyl alcohols.

科学的研究の応用

Organic Synthesis

1-(3-Butoxyphenyl)-2,2,2-trifluoroethanone serves as a versatile building block in organic synthesis. Its trifluoromethyl group imparts distinctive properties that are beneficial for creating more complex organic molecules. This compound can undergo various transformations such as oxidation, reduction, and substitution reactions.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts the ketone to carboxylic acids or other derivatives | Trifluoroacetic acid |

| Reduction | Reduces the carbonyl group to an alcohol | 1-(3-butoxyphenyl)-2,2,2-trifluoroethanol |

| Substitution | Substitutes the trifluoromethyl group with other functional groups | Various substituted phenolic compounds |

Biological Research

The compound's structural similarity to biologically active molecules makes it a candidate for studying enzyme interactions and metabolic pathways. It has been investigated for its potential effects on various biological systems.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of trifluoroacetophenones can inhibit enzymes such as acetylcholinesterase (AChE). Kinetic studies have shown that these compounds can act as competitive inhibitors, providing insights into their potential therapeutic applications in treating neurodegenerative diseases.

Pharmaceutical Development

In pharmaceutical chemistry, this compound is explored as an intermediate in synthesizing drugs with enhanced pharmacokinetic properties. Its unique chemical characteristics may lead to the development of new therapeutic agents targeting specific diseases.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Analgesics | Investigated for pain relief properties |

| Anti-inflammatory Agents | Explored for reducing inflammation in various conditions |

| Antimicrobial Agents | Potential use against bacterial infections |

作用機序

The mechanism of action of 3’-n-Butoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The n-butoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

類似化合物との比較

2,2,2-Trifluoroacetophenone: Lacks the n-butoxy group, making it less lipophilic and potentially less bioactive.

4’-n-Butoxy-3’-fluoro-2,2,2-trifluoroacetophenone: Similar structure but with a fluorine atom at the 3’ position, which may alter its reactivity and biological activity.

2,2,2-Trifluoro-3’-methoxyacetophenone: Contains a methoxy group instead of an n-butoxy group, affecting its chemical and physical properties.

Uniqueness: 3’-n-Butoxy-2,2,2-trifluoroacetophenone is unique due to the combination of the trifluoromethyl and n-butoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in various applications, particularly in fields requiring compounds with high stability and specific reactivity.

生物活性

1-(3-Butoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated acetophenone derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition. This article explores the compound's biological activity, focusing on its effects on acetylcholinesterase (AChE) and other relevant biological pathways.

This compound is characterized by the following structural features:

- Functional Groups : It contains a trifluoroethanone moiety and a butoxyphenyl group.

- Molecular Formula : C12H13F3O

- Molecular Weight : Approximately 248.23 g/mol

Inhibition of Acetylcholinesterase

Recent studies have demonstrated that this compound acts as a slow-binding inhibitor of human acetylcholinesterase (AChE). The kinetic parameters of its inhibition are as follows:

- Type of Inhibition : Competitive inhibition with slow binding kinetics.

- Inhibition Constant (Ki) : Approximately 5.15 nM, indicating high potency against AChE .

- Steady-State Recovery : AChE activity recovers fully after about 40 minutes post-inhibition, suggesting a reversible interaction with the enzyme .

Table 1: Summary of Biological Activities

Case Study 1: Kinetic Studies on AChE Inhibition

In a detailed kinetic study, the effects of varying concentrations of this compound were analyzed using Ellman's method. The study revealed that the compound exhibits a slow onset of inhibition before reaching equilibrium within approximately 35 minutes. This behavior is characteristic of slow-binding inhibitors and suggests that the compound may provide prolonged pharmacological effects .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have indicated that this compound binds to the peripheral anionic site of AChE before transitioning to the catalytic active site. This transition mimics the substrate tetrahedral intermediate, reinforcing its classification as a transition-state analogue . The structural interactions suggest potential avenues for developing more potent derivatives.

Discussion

The biological activity of this compound highlights its potential as an AChE inhibitor with implications for treating conditions characterized by cholinergic dysfunctions. Its competitive inhibition and slow-binding characteristics may offer advantages in therapeutic settings where prolonged action is desirable.

特性

IUPAC Name |

1-(3-butoxyphenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-3-7-17-10-6-4-5-9(8-10)11(16)12(13,14)15/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAWDWSWVCNDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。